Cefadroxil anhydrous, L-

Übersicht

Beschreibung

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic of the cephalosporin type, effective in Gram-positive and Gram-negative bacterial infections . It is a bactericidal antibiotic .

Synthesis Analysis

Cefadroxil is a drug that has bactericidal activity and a broad spectrum of action . Quantitative analyses about cefadroxil are essential for understanding its bioavailability, bioequivalence, and therapeutic control, which ensures the product’s characteristics and patients’ safety .Molecular Structure Analysis

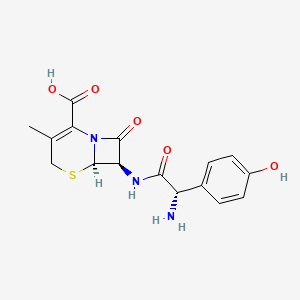

The molecular formula of Cefadroxil anhydrous, L- is C16H17N3O5S . Its exact mass is 363.09 and its molecular weight is 363.380 . The IUPAC name is (6R,7R)-7-[[ (2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis

Cefadroxil is a semisynthetic antibiotic with a broad antibacterial spectrum . It is essential to conduct quantitative analyses about cefadroxil for understanding its bioavailability, bioequivalence, and therapeutic control .Physical And Chemical Properties Analysis

Cefadroxil anhydrous, L- is a white to yellowish-white crystalline powder . It is soluble in water and it is acid-stable .Wissenschaftliche Forschungsanwendungen

Biopolymeric Films

L-Cefadroxil has been used in the development of biopolymeric films based on chitosan-furfural Schiff base . These films were prepared by reacting chitosan with furfural in the presence of acetic acid and perchloric acid . The films demonstrated good to moderate antibacterial activities against selective gram-positive and gram-negative bacteria .

Topical Antibacterial Gel

L-Cefadroxil has been loaded into solid lipid nanoparticles to develop a topical antibacterial gel . This gel has shown promising results in in vivo wound healing activity and epithelialization studies . The gel was found to be stable, skin-compatible, and spreadable with sustained drug release .

Treatment of Infections

L-Cefadroxil, a first-generation cephalosporin, has been commonly used in the treatment of different kinds of infections including urinary tract, skin, and respiratory infections . Despite its poor lipophilicity, Cefadroxil has a high bioavailability .

Wirkmechanismus

Target of Action

L-Cefadroxil, a first-generation cephalosporin antibiotic, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

L-Cefadroxil exhibits its antibacterial activity by binding to these PBPs, which results in the inhibition of the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis process leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that L-Cefadroxil may interfere with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by L-Cefadroxil is the bacterial cell wall synthesis pathway. By inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, L-Cefadroxil prevents the proper formation of the cell wall, leading to bacterial cell lysis .

Pharmacokinetics

L-Cefadroxil is known for its rapid and well absorption from the gastrointestinal tract . It has a distribution volume (Vd) of 0.31 L/kg . The drug is primarily excreted in urine, with over 90% of the drug excreted as unchanged within 24 hours . The time to peak serum concentration is within 70 to 90 minutes . L-Cefadroxil has a half-life elimination of 1 to 2 hours, and this extends to 20 to 24 hours in renal failure . It has a protein binding of 20% .

Result of Action

The primary result of L-Cefadroxil’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of various bacterial infections, such as urinary tract infections, skin and skin structure infections, pharyngitis, and tonsillitis .

Action Environment

The action of L-Cefadroxil can be influenced by various environmental factors. Furthermore, the drug’s efficacy can be influenced by the specific strain of bacteria, as different strains may have varying levels of susceptibility to L-Cefadroxil .

Safety and Hazards

Zukünftige Richtungen

Cefadroxil is a new semisynthetic cephalosporin with a broad antibacterial spectrum and a high chemotherapeutic potential when administered orally . Many studies have established the efficacy of the administration of once- or twice-daily cefadroxil in the management of infections in the respiratory tract, urinary tract, skin and soft tissues, and bones and joints .

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGTKLJZSQCCD-FIXISWKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162806 | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefadroxil anhydrous, L- | |

CAS RN |

144790-28-3 | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144790283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefadroxil anhydrous, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFADROXIL ANHYDROUS, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08N128E9PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)

![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668734.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)